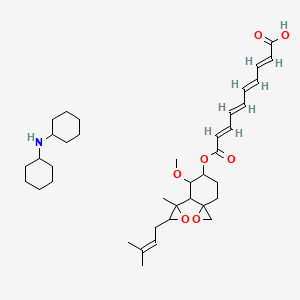![molecular formula C13H12N2OS B12273618 Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl- CAS No. 89991-26-4](/img/structure/B12273618.png)
Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Methylpyrimidin-4-yl)thio)-1-phenylethanone is a heterocyclic compound that features a pyrimidine ring with a thioether linkage to a phenylethanone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyrimidin-4-yl)thio)-1-phenylethanone typically involves the reaction of 6-methyl-4-chloropyrimidine with thiophenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the thioether linkage. The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to introduce the phenylethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((6-Methylpyrimidin-4-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-Methylpyrimidin-4-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Thiopyrimidine derivatives: These compounds share the thioether linkage and pyrimidine ring but may have different substituents, leading to variations in biological activity.
Phenylethanone derivatives: Compounds with similar phenylethanone moieties but different heterocyclic rings or linkages.
Uniqueness
2-((6-Methylpyrimidin-4-yl)thio)-1-phenylethanone is unique due to the specific combination of the 6-methylpyrimidin-4-yl thioether and the phenylethanone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
89991-26-4 |
|---|---|
Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(6-methylpyrimidin-4-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C13H12N2OS/c1-10-7-13(15-9-14-10)17-8-12(16)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChI Key |
FWOWKLRSRPGUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B12273540.png)
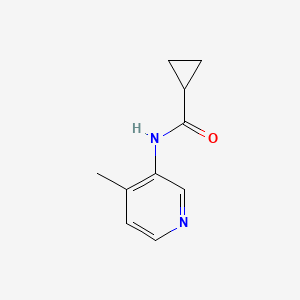
![2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B12273553.png)
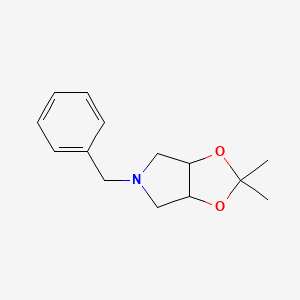
![2-Chloro-4,5,6-trifluorobenzo[d]thiazole](/img/structure/B12273557.png)
![N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273564.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12273565.png)
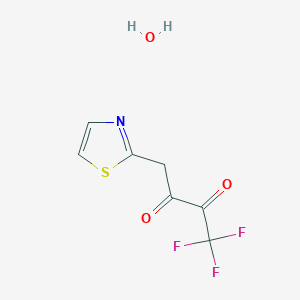
![1-(4-Methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273571.png)
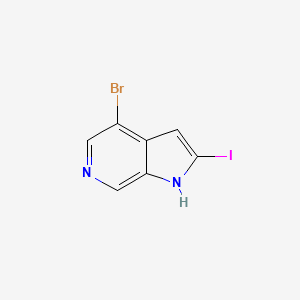
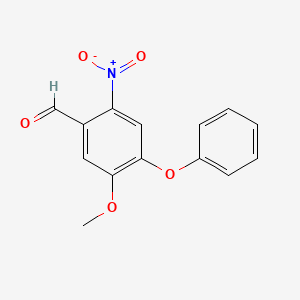

![N,N,4-trimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12273594.png)
